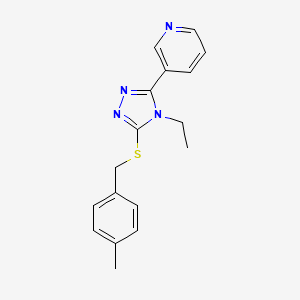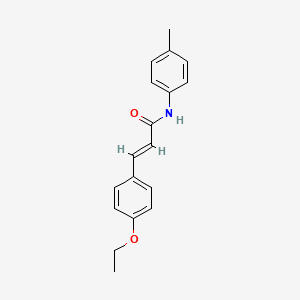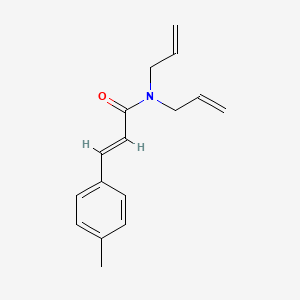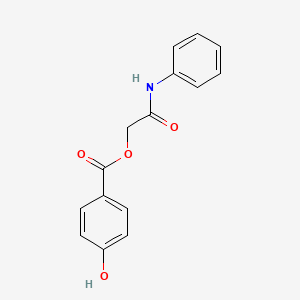![molecular formula C16H16N4O3 B5754566 2-[5-(3,4,5-trimethoxy-phenyl)-2h-[1,2,4]triazol-3-yl]-pyridine](/img/structure/B5754566.png)
2-[5-(3,4,5-trimethoxy-phenyl)-2h-[1,2,4]triazol-3-yl]-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(3,4,5-trimethoxy-phenyl)-2h-[1,2,4]triazol-3-yl]-pyridine is a compound that features a triazole ring fused with a pyridine ring and a trimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4,5-trimethoxy-phenyl)-2h-[1,2,4]triazol-3-yl]-pyridine typically involves the formation of the triazole ring followed by the introduction of the trimethoxyphenyl and pyridine groups. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic conditions to form the triazole ring. The trimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the pyridine ring can be incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions
2-[5-(3,4,5-trimethoxy-phenyl)-2h-[1,2,4]triazol-3-yl]-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
2-[5-(3,4,5-trimethoxy-phenyl)-2h-[1,2,4]triazol-3-yl]-pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[5-(3,4,5-trimethoxy-phenyl)-2h-[1,2,4]triazol-3-yl]-pyridine involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to active sites of enzymes or receptors, inhibiting their function. The triazole ring may also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity .
相似化合物的比较
Similar Compounds
- 2-[5-(3,4,5-trimethoxy-phenyl)-1,2,4-triazol-3-yl]-benzene
- 2-[5-(3,4,5-trimethoxy-phenyl)-1,2,4-triazol-3-yl]-thiophene
Uniqueness
2-[5-(3,4,5-trimethoxy-phenyl)-2h-[1,2,4]triazol-3-yl]-pyridine is unique due to its combination of a triazole ring with a pyridine ring and a trimethoxyphenyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-21-12-8-10(9-13(22-2)14(12)23-3)15-18-16(20-19-15)11-6-4-5-7-17-11/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBELGZGYROVGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B5754489.png)
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)


![N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B5754506.png)
![[4-(2-PYRIDYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B5754508.png)
![(2E)-2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]prop-2-enenitrile](/img/structure/B5754509.png)
![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid](/img/structure/B5754517.png)
![6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5754533.png)

![N'-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B5754551.png)
![(NE)-N-[(4-chlorophenyl)sulfanyl-prop-2-enylsulfanylmethylidene]-4-methylbenzenesulfonamide](/img/structure/B5754559.png)
![2-ethoxy-1-[(4-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5754575.png)
